molecular formula C22H43N5O13 B13838752 (2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Cat. No.: B13838752
M. Wt: 585.6 g/mol
InChI Key: LKCWBDHBTVXHDL-GIHVPYENSA-N
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Description

The compound (2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and oxan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the oxan rings, followed by the introduction of amino and hydroxyl groups. The final step involves the formation of the butanamide structure. Reaction conditions such as temperature, pH, and the use of specific catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as continuous flow reactors and high-throughput screening can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino groups can produce primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving amino and hydroxyl groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino and hydroxyl-containing molecules, such as:

  • (2R)-4-amino-2-hydroxybutanoic acid
  • (2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxane

Uniqueness

What sets this compound apart is its unique combination of functional groups and its complex structure, which allows for a wide range of chemical reactions and interactions with biological targets

Properties

Molecular Formula

C22H43N5O13

Molecular Weight

585.6 g/mol

IUPAC Name

(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6?,7-,8+,9?,10?,11?,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m0/s1

InChI Key

LKCWBDHBTVXHDL-GIHVPYENSA-N

Isomeric SMILES

C1[C@@H](C(C([C@@H](C1N)O[C@H]2C(C([C@H](C(O2)CN)O)O)O)O)O[C@H]3C(C([C@H](C(O3)CO)O)N)O)NC(=O)[C@@H](CCN)O

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Origin of Product

United States

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